4-Hydroxypiperidine-1-sulfonyl fluoride
Description
4-Hydroxypiperidine-1-sulfonyl fluoride is a sulfonyl fluoride derivative of 4-hydroxypiperidine, a six-membered heterocyclic amine. The compound features a hydroxyl group at the 4-position of the piperidine ring and a sulfonyl fluoride (-SO₂F) group at the 1-position. Sulfonyl fluorides are known for their utility as covalent inhibitors in chemical biology and medicinal chemistry due to their selective reactivity with nucleophilic residues (e.g., serine, threonine, or tyrosine) in proteins .
Properties
Molecular Formula |
C5H10FNO3S |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-hydroxypiperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2 |
InChI Key |
SHQCJZRCOOGFDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorosulfurylation Using Sulfuryl Fluoride Surrogates
A general procedure (GP2) reported in the Journal of Organic Chemistry (2024) describes the reaction of amine substrates with a fluorosulfurylating reagent (compound 11 in the study) in acetonitrile at room temperature. The reaction proceeds rapidly (15–90 minutes) to give sulfamoyl fluorides with excellent selectivity and yields (around 88–89% for 4-hydroxypiperidine).
- The reaction favors fluorosulfurylation at the nitrogen over the hydroxyl group due to higher nucleophilicity of the amine.
- The products are purified by column chromatography or filtration.
- This method avoids the use of sulfuryl fluoride gas, increasing safety and operational convenience.
Electrochemical Oxidative Fluorosulfurylation
An environmentally benign electrochemical method converts thiols or disulfides directly into sulfonyl fluorides using potassium fluoride and mild conditions. This method is advantageous for its green chemistry profile and operational simplicity.
- While this method is mainly focused on aryl sulfonyl fluorides, the principle may be extended to amine substrates with appropriate modifications.
Summary Table of Preparation Methods
- Research Outcomes and Analysis
- The selective N-fluorosulfurylation of 4-hydroxypiperidine to yield 4-hydroxypiperidine-1-sulfonyl fluoride is efficient and reproducible, with yields near 90% under mild conditions.
- The protection of the amine group as N-boc-4-hydroxypiperidine allows for intermediate handling and further functionalization, facilitating multi-step syntheses.
- Transition-metal-free and electrochemical methods offer environmentally friendly alternatives, though their direct application to 4-hydroxypiperidine derivatives requires further optimization.
- The fluorosulfurylation reactions tolerate various functional groups and provide high chemoselectivity, important for complex molecule synthesis.
- Conclusion
The preparation of this compound is best achieved by first synthesizing high-purity 4-hydroxypiperidine via reduction of 4-piperidone, followed by selective fluorosulfurylation at the nitrogen atom using fluorosulfurylating reagents under mild conditions. This method provides high yields and selectivity, suitable for both laboratory and industrial scales. Alternative green chemistry approaches such as transition-metal-free one-pot reactions and electrochemical methods are promising but require further development specifically for this compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include pyrilium salts for activation, hydrogen peroxide for oxidation, and transition-metal catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-Hydroxypiperidine-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in synthetic chemistry for the preparation of various piperidine derivatives.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules . This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues
The provided evidence highlights several compounds with structural similarities to 4-hydroxypipеridine-1-sulfonyl fluoride:
Key Observations :
- Reactivity : The sulfonyl fluoride group in the target compound distinguishes it from analogs like (pyridin-4-ylsulfanyl)formonitrile (sulfanyl group) or 4-(4-hydroxypiperidin-1-yl)benzaldehyde (aldehyde). Sulfonyl fluorides exhibit higher electrophilicity, enabling covalent bond formation with biological targets .
- Applications : Piperidine derivatives are commonly used in drug discovery (e.g., antipsychotics or enzyme inhibitors), while sulfonyl fluorides are emerging in proteomics for activity-based protein profiling (ABPP) .
Functional Group Comparisons
Sulfonyl Fluoride (-SO₂F) vs. Sulfanyl (-S-) :
- Sulfonyl fluorides are more reactive toward nucleophiles due to the electron-withdrawing nature of the fluorine atom, making them superior for covalent modification compared to sulfanyl groups .
- Example: (Pyridin-4-ylsulfanyl)formonitrile lacks the electrophilic reactivity required for covalent inhibition, limiting its utility in targeted therapies .
- Hydroxypiperidine vs.
Research Findings and Limitations
Available Data
- Typical methods for sulfonyl fluorides involve sulfonation followed by fluorination .
- Safety and Handling : Sulfonyl fluorides generally require careful handling due to their reactivity. Analogous compounds like (pyridin-4-ylsulfanyl)formonitrile recommend standard precautions (e.g., eye/skin protection) .
Knowledge Gaps
- Direct comparative studies on reactivity, stability, or biological activity between 4-hydroxypiperidine-1-sulfonyl fluoride and its analogs are absent in the provided sources.
- Regulatory or toxicity data specific to the compound are unavailable, necessitating extrapolation from structurally related substances .
Biological Activity
4-Hydroxypiperidine-1-sulfonyl fluoride (CAS No. 2694729-63-8) is a compound of significant interest in the fields of medicinal chemistry and pharmacology. It is recognized for its potential biological activities, particularly in the context of enzyme inhibition and interactions with various biomolecular targets. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C5H10FNO2S |
| Molecular Weight | 169.21 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and organic solvents |
This compound functions primarily as a sulfonyl fluoride compound, which is known to act as an irreversible inhibitor of serine proteases. Its mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, effectively blocking their activity. This inhibition is crucial for therapeutic applications, particularly in diseases where protease activity is dysregulated.
Enzyme Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on several key enzymes:
- Serine Proteases : The compound has been shown to inhibit enzymes such as trypsin and chymotrypsin, which play critical roles in various physiological processes.
- Carbonic Anhydrase : Studies reveal that it can inhibit carbonic anhydrase activity, which is vital for maintaining acid-base balance in biological systems.
Case Studies
- Inhibition of Trypsin : A study demonstrated that this compound significantly reduced trypsin activity in vitro, with an IC50 value indicating high potency. This suggests its potential utility in therapeutic strategies aimed at modulating proteolytic activity in pathological conditions .
- Impact on Cancer Cell Lines : In a series of experiments involving cancer cell lines, the compound was observed to induce apoptosis through protease inhibition pathways, highlighting its potential as an anti-cancer agent .
- Neuroprotective Effects : Recent studies have indicated that this compound may have neuroprotective properties by inhibiting specific proteases involved in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Irreversible serine protease inhibitor | High potency against trypsin and chymotrypsin |
| Sulfonyl Fluoride Derivatives | Various enzyme inhibitors | Moderate potency |
| Other Piperidine Derivatives | Receptor modulators | Variable |
Unique Attributes
The presence of both hydroxyl and sulfonyl fluoride groups distinguishes this compound from other similar compounds, enhancing its reactivity and specificity towards target enzymes.
Research Applications
This compound has numerous applications in research:
- Drug Development : Its enzyme inhibition properties make it a candidate for developing new therapeutics targeting protease-related diseases.
- Biochemical Research : It serves as a valuable tool for studying enzyme mechanisms and pathways in cellular processes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Hydroxypiperidine-1-sulfonyl fluoride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions using fluorosulfonyl radicals or sulfuryl fluoride gas under mild conditions (20–25°C, inert atmosphere). Reaction parameters such as solvent polarity (e.g., dichloromethane or acetonitrile) and stoichiometric ratios of the piperidine precursor to fluorosulfonyl reagents should be optimized for yield. Purification often requires column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How does this compound react with biological nucleophiles?
- Methodological Answer : The compound reacts covalently with nucleophilic amino acid residues (e.g., serine, cysteine, lysine) in proteins. To validate adduct formation, researchers should perform LC-MS/MS analysis after incubating the compound with target proteins under physiological pH (7.4) and temperature (37°C). Control experiments with nucleophile-blocking agents (e.g., iodoacetamide for cysteine) are critical to confirm specificity .
Q. What stability considerations are essential for storing this compound?
- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store under anhydrous conditions (argon atmosphere) at –20°C in sealed amber vials. Regularly monitor purity via NMR (e.g., disappearance of the sulfonyl fluoride peak at ~120 ppm in NMR) or HPLC with UV detection at 254 nm .
Q. How can researchers verify the covalent binding mode of this compound in enzyme inhibition assays?
- Methodological Answer : Use time-dependent inhibition kinetics: pre-incubate the enzyme with the compound, then dilute the mixture into a substrate-containing solution. Irreversible inhibition (covalent binding) will show no recovery of enzyme activity, unlike competitive inhibitors. Confirm via mass spectrometry of the inhibited enzyme .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing derivatives of this compound?
- Methodological Answer : Employ kinetic studies to identify rate-limiting steps. For example, varying the equivalents of fluorosulfonyl chloride and reaction time (monitored by TLC) can reveal optimal stoichiometry. Computational tools like density functional theory (DFT) may predict transition-state energies for different leaving groups .
Q. What analytical techniques resolve structural ambiguities in adducts formed with cysteine vs. lysine residues?
- Methodological Answer : Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID). Cysteine adducts typically show neutral loss of HS (34 Da), while lysine adducts fragment via cleavage of the ε-amine bond. Complementary -NMR can confirm adduct stability under physiological conditions .
Q. How can contradictions in nucleophile reactivity data be resolved across different studies?
- Methodological Answer : Systematically evaluate reaction conditions (pH, ionic strength) using a standardized panel of nucleophiles (e.g., glutathione, acetylated lysine). Statistical tools like principal component analysis (PCA) can identify confounding variables (e.g., solvent polarity) that explain discrepancies .
Q. What in silico strategies predict the selectivity of this compound for specific protein targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen the compound against protein active sites. Prioritize targets with accessible nucleophilic residues and low steric hindrance. Validate predictions with alanine-scanning mutagenesis of candidate residues .
Q. How can researchers assess the compound’s off-target effects in cellular models?
- Methodological Answer : Use competitive ABPP (activity-based protein profiling) with broad-spectrum fluorophosphonate probes. Quantify competition via fluorescence gel electrophoresis or LC-MS-based proteomics. Pair with CRISPR-Cas9 knockout models to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
